molecular formula C30H50O B1668138 Butyrospermol CAS No. 472-28-6

Butyrospermol

Cat. No. B1668138
CAS RN: 472-28-6
M. Wt: 426.7 g/mol
InChI Key: DICCPNLDOZNSML-DNHVLNGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyrospermol is a type of triterpenoid, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50O . It is found in the herbs of Portulaca oleracea L .


Synthesis Analysis

The synthesis of Butyrospermol involves the use of distinct triterpene synthases. More than eighty years after the isolation of butyrospermol from shea butter, a butyrospermol synthase was characterized .


Molecular Structure Analysis

The molecular structure of Butyrospermol consists of 30 carbon atoms, 50 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for Butyrospermol is 52084716 .


Physical And Chemical Properties Analysis

Butyrospermol is a powder with a molecular weight of 426.7 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 498.3±44.0 °C at 760 mmHg, and a flash point of 221.0±20.7 °C .

Safety And Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 13 Butyrospermol parkii (shea)-derived ingredients, which include Butyrospermol. They concluded that these ingredients are safe in the present practices of use and concentration when formulated to be non-sensitizing .

Relevant Papers The relevant papers retrieved include a safety assessment of Butyrospermum parkii (Shea)-derived ingredients, which includes Butyrospermol , and a paper highlighting the triterpene ester components of shea butter and their bioactivities .

properties

IUPAC Name

(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICCPNLDOZNSML-XGKJEQFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Butyrospermol

CAS RN

472-28-6
Record name Butyrospermol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYROSPERMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyrospermol
Reactant of Route 2
Butyrospermol
Reactant of Route 3
Butyrospermol
Reactant of Route 4
Butyrospermol
Reactant of Route 5
Butyrospermol
Reactant of Route 6
Butyrospermol

Citations

For This Compound
944
Citations
DS Irvine - 1956 - search.proquest.com
The majority of these compounds have a five-ring carbo-cyclic skeleton ut the aliphatic squalene and the tricyclic ambreir are also known. There are no known ono-or dieyclie …
Number of citations: 1 search.proquest.com
DS Irvine, W Lawrie, AS McNab… - Journal of the Chemical …, 1956 - pubs.rsc.org
… The physical constants of butyrospermol are in excellent … double bond in butyrospermol is tetrasubstituted when we … that the less reactive double bond in butyrospermol is triand not tetra-…
Number of citations: 7 pubs.rsc.org
J Wu, M Li, Z Xiao, Y Zhou - Zeitschrift für Naturforschung B, 2006 - degruyter.com
… of a mixture of four new butyrospermol and two known β-… butyrospermol fatty acid esters were characterized as mainly containing butyrospermol 3β-O-palmitate (1), butyrospermol …
Number of citations: 19 www.degruyter.com
MC Dawson, TG Halsall, ERH Jones… - Journal of the …, 1956 - pubs.rsc.org
BUTYROSPERMOL was first characterised as such by Heilbron, Jones, and Robins who isolated it from shea-nut fat, although it is now certain that basseol, which was earlier isolated …
Number of citations: 5 pubs.rsc.org
W Lawrie, W Hamilton, FS Spring… - Journal of the Chemical …, 1956 - pubs.rsc.org
… butyrospermol is 9aeupha-7: 24-dien-3P-01 (XVII). Confirmation of structure (XVII) for butyrospermol … McNab, and Spring 1* 2 to the view that butyrospermol is either 9g-eupha-7: …
Number of citations: 11 pubs.rsc.org
MC Dawson, TG Halsall, ERH Jones… - Journal of the Chemical …, 1953 - pubs.rsc.org
… the isopropylidene group of butyrospermol and simultaneously causes … Butyrospermol contains an isopropylidene grouping and an … The action of acidic reagents on butyrospermol was …
Number of citations: 11 pubs.rsc.org
EE Aung, AN Kristanti, N Aminah… - MOJ Ecology & …, 2020 - doktor.fst.unair.ac.id
Syzygium genus in Myrtaceae family is a rich source of phytochemical constituents that possess various bioactivities. One of well-known species of this genus, Syzygium aqueum, has …
Number of citations: 7 doktor.fst.unair.ac.id
I Heilbron, ERH Jones, PA Robins - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… of an isomeric alcohol, butyrospermol, has been isolated from the fractions of the acetylated material which should have contained basseol acetate. Butyrospermol, like basseol, is a …
Number of citations: 18 pubs.rsc.org
VVS Murti, TR Seshadri, S Sivakumaran - Phytochemistry, 1972 - Elsevier
… Butyrospermol, its acetate (first isolation from a natural source), kaempferol, aromadendrin, populnin, quercetin and taxifolin have also been obtained. … Its spectra and properties …
Number of citations: 32 www.sciencedirect.com
T Itoh, T Uetsuki, T Tamura, T Matsumoto - Lipids, 1980 - Wiley Online Library
… and butyrospermol are the predominant components of the 2 Theaceae and pokeweed seed oils. Shea butter, on the other hand, contains a-amyrin followed by butyrospermol and …
Number of citations: 48 aocs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.